In-Depth Technical Guide: 2-Fluoro-5-nitrobenzenesulfonyl chloride (CAS No. 713-21-3)
In-Depth Technical Guide: 2-Fluoro-5-nitrobenzenesulfonyl chloride (CAS No. 713-21-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-5-nitrobenzenesulfonyl chloride, a key reagent in proteomics and analytical chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role as a derivatizing agent for the sensitive detection of proteins and peptides by liquid chromatography-mass spectrometry (LC-MS).
Chemical and Physical Properties
2-Fluoro-5-nitrobenzenesulfonyl chloride is a sulfonyl chloride compound featuring a fluorine atom and a nitro group on the benzene ring. These functional groups impart specific reactivity, making it a valuable tool for chemical proteomics.
| Property | Value | Reference |
| CAS Number | 713-21-3 | [1][2][3][4][5] |
| Molecular Formula | C₆H₃ClFNO₄S | [1][3][4] |
| Molecular Weight | 239.61 g/mol | [1][3][4] |
| Appearance | Solid (form may vary) | |
| Purity | Available in various purities, up to 99.9999% (6N) | |
| Storage Temperature | -20°C | [1] |
| Synonyms | 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride, 2-Fluoro-5-nitrobenzenesulphonyl chloride | [5] |
Synthesis
Another potential synthetic route could involve the chlorosulfonation of 2-fluoronitrobenzene. However, this method can sometimes result in a mixture of isomers and may require stringent purification steps.
Applications in Research and Drug Development
2-Fluoro-5-nitrobenzenesulfonyl chloride is primarily utilized as a derivatizing agent in proteomics and analytical chemistry. Its sulfonyl chloride group is highly reactive towards nucleophilic functional groups found in biomolecules, particularly the primary amines of lysine residues and the N-terminus of proteins and peptides, as well as the thiol group of cysteine residues.
The key advantages of using this reagent include:
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Enhanced Ionization Efficiency: The addition of the 2-fluoro-5-nitrobenzenesulfonyl moiety to a peptide or protein increases its hydrophobicity and can improve its ionization efficiency in mass spectrometry, leading to enhanced detection sensitivity.
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Improved Chromatographic Separation: The derivatization alters the polarity of the analyte, which can lead to better separation on reverse-phase liquid chromatography columns.
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Sensitive Detection: The nitro group can be utilized for specific detection methods.
This reagent is particularly valuable in quantitative proteomics workflows, where consistent and efficient derivatization is crucial for accurate measurement of protein and peptide abundance in complex biological samples.
Experimental Protocol: Derivatization of Peptides for LC-MS Analysis
The following is a generalized protocol for the derivatization of peptides with 2-Fluoro-5-nitrobenzenesulfonyl chloride for subsequent LC-MS analysis. This protocol is adapted from general procedures for similar sulfonyl chloride reagents and should be optimized for specific applications.
Materials:
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2-Fluoro-5-nitrobenzenesulfonyl chloride
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Peptide sample (e.g., protein digest)
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Amine-free buffer (e.g., 100 mM sodium bicarbonate or sodium borate, pH 9.0)
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Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (ACN)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
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Formic acid
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LC-MS grade water and acetonitrile
Procedure:
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Sample Preparation: Ensure the peptide sample is in an amine-free buffer. If necessary, buffer exchange can be performed using size-exclusion chromatography.
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Reagent Preparation: Prepare a stock solution of 2-Fluoro-5-nitrobenzenesulfonyl chloride in anhydrous DMSO or ACN immediately before use. The concentration will depend on the peptide concentration and should be optimized.
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Derivatization Reaction:
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To the peptide solution, add the 2-Fluoro-5-nitrobenzenesulfonyl chloride stock solution. A molar excess of the reagent to the total amine content in the sample is typically required.
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Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction should be performed in a fume hood due to the reactivity of the sulfonyl chloride.
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Quenching: Add the quenching solution to consume any unreacted 2-Fluoro-5-nitrobenzenesulfonyl chloride. Incubate for 30 minutes at room temperature.
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Sample Cleanup: Acidify the reaction mixture with formic acid. The derivatized peptides can be purified and concentrated using a C18 solid-phase extraction (SPE) cartridge. Elute the derivatized peptides with a suitable solvent (e.g., 80% acetonitrile with 0.1% formic acid).
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LC-MS Analysis: Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable buffer for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid in water).
Visualizations
Diagram 1: General Reaction Scheme
Caption: Reaction of 2-Fluoro-5-nitrobenzenesulfonyl chloride with a peptide.
Diagram 2: Proteomics Experimental Workflow
Caption: A typical proteomics workflow incorporating derivatization.
References
- 1. An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unified Workflow for the Rapid and In-Depth Characterization of Bacterial Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unified Workflow for the Rapid and In-Depth Characterization of Bacterial Proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A streamlined mass spectrometry-based proteomics workflow for large-scale FFPE tissue analysis. - Biospecimen Research Database [brd.nci.nih.gov]
- 5. An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples - PubMed [pubmed.ncbi.nlm.nih.gov]
